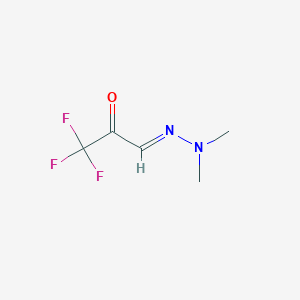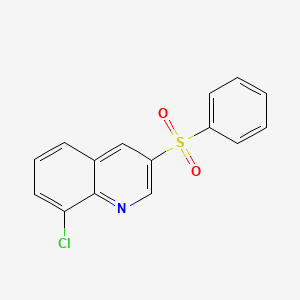
4-(thiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(thiazol-2-yl)phenol is an organic compound that belongs to the class of compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of 4-(thiazol-2-yl)phenol and its derivatives often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 4-(thiazol-2-yl)phenol was confirmed by various spectroanalytical data including IR, 1H, 13C NMR, and mass spectral data . The structure, properties, spectra, and suppliers for 4-(thiazol-2-yl)phenol can be found on ChemSpider .Chemical Reactions Analysis
Thiazole derivatives, including 4-(thiazol-2-yl)phenol, have been reported to exhibit diverse biological activities, which could be attributed to their chemical reactivity .Physical And Chemical Properties Analysis
4-(thiazol-2-yl)phenol is a powder with a melting point of 162-165°C . Its molecular weight is 177.23 . More detailed physical and chemical properties can be found on Sigma-Aldrich .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, such as 4-(thiazol-2-yl)phenol, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to act as analgesic and anti-inflammatory drug molecules . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates that 4-(thiazol-2-yl)phenol could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of cancer .
Inhibition of Type III Secretion in Gram-Negative Bacteria
A focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which are potential bioisosteres of 4-(thiazol-2-yl)phenol, was prepared with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .
Antidiabetic Activity
Thiazoles are found in many potent biologically active compounds, such as antidiabetic drugs . This suggests that 4-(thiazol-2-yl)phenol could potentially be used in the treatment of diabetes.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiazol-2-yl)phenol can be achieved through a two-step process involving the synthesis of 2-aminothiazole followed by its reaction with phenol.", "Starting Materials": [ "2-mercaptobenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Phenol", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazole", "a. Dissolve 2-mercaptobenzothiazole (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) slowly with stirring at 0-5°C.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "c. Add sodium hydroxide solution (10%) dropwise until the pH of the reaction mixture reaches 8-9.", "d. Collect the precipitate by filtration, wash with water, and dry to obtain 2-aminothiazole (0.8 g, yield 80%).", "Step 2: Reaction of 2-aminothiazole with phenol", "a. Dissolve 2-aminothiazole (0.5 g) and phenol (0.6 g) in sodium acetate buffer (10 mL, pH 4.5) and cool the solution to 0-5°C.", "b. Add sodium nitrite (0.3 g) slowly with stirring at 0-5°C.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "d. Add hydrochloric acid (10%) dropwise until the pH of the reaction mixture reaches 1-2.", "e. Collect the precipitate by filtration, wash with water, and dry to obtain 4-(thiazol-2-yl)phenol (0.5 g, yield 70%)." ] } | |
CAS-Nummer |
119514-24-8 |
Produktname |
4-(thiazol-2-yl)phenol |
Molekularformel |
C10H6F3NS |
Molekulargewicht |
0 |
Synonyme |
4-(thiazol-2-yl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)